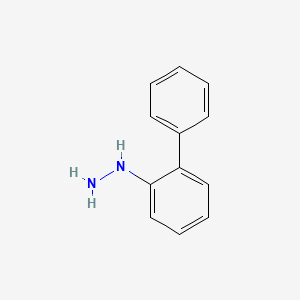

Biphenyl-2-YL-hydrazine

Description

Significance as a Pivotal Intermediate in Organic Synthesis

In the field of organic chemistry, Biphenyl-2-yl-hydrazine functions as a key intermediate, a foundational molecule used to construct more elaborate chemical structures. chemimpex.comresearchgate.net Its utility is particularly notable in coupling reactions, which are essential for forging new bonds to create complex organic molecules. chemimpex.com The presence of the hydrazine (B178648) group allows for its participation in reactions like the Fischer indole (B1671886) synthesis, a powerful method for creating indole rings, which are prevalent in many biologically active compounds. A notable application includes the two-step synthesis of novel, ring-A double-substituted tryptophan building blocks, which are valuable in peptide and combinatorial chemistry. thieme-connect.com The compound's bifunctional nature—possessing both the bulky, aromatic biphenyl (B1667301) scaffold and the nucleophilic hydrazine unit—enables chemists to design and synthesize a diverse range of heterocyclic compounds. tsijournals.com

Role in Pharmaceutical and Medicinal Chemistry Research

The primary significance of this compound lies in its role as a precursor in pharmaceutical and medicinal chemistry. chemimpex.com It is an essential starting material for synthesizing a variety of pharmaceutical agents, with a particular focus on developing treatments for cancer and inflammatory diseases. chemimpex.comdoaj.org Researchers have successfully utilized this compound to synthesize hydrazone derivatives, a class of compounds known for their potential anti-cancer and anti-inflammatory properties. chemimpex.comtsijournals.com The ability to readily modify its structure allows medicinal chemists to explore new therapeutic possibilities by creating libraries of novel compounds for biological screening. chemimpex.com

Broad Utility Across Diverse Scientific Disciplines

Beyond its core applications in pharmaceuticals, the utility of this compound extends to several other scientific fields. chemimpex.com

Agricultural Chemistry : It is used in the creation of agrochemicals, contributing to the development of effective pesticides and herbicides designed to improve crop yields. chemimpex.com

Material Science : The compound is involved in the development of advanced materials, such as specialized polymers and coatings that require specific thermal and mechanical properties. Its ability to act as a ligand in coordination chemistry also enhances its relevance in catalysis and material design. chemimpex.com

Analytical Chemistry : It serves as a reagent in various analytical methods for the detection and quantification of specific compounds, thereby improving the accuracy of chemical analysis. chemimpex.com

Biochemical Research : Researchers employ it in studies focused on enzyme activity and protein interactions, which aids in understanding fundamental biological processes and disease mechanisms. chemimpex.com

Overview of the Biphenyl Moiety's Pharmacological Relevance

The biphenyl scaffold, consisting of two connected benzene (B151609) rings, is recognized as a "privileged structure" in medicinal chemistry. doaj.orgrsc.org This designation means it is a common feature in many compounds that exhibit a wide range of biological activities. researchgate.netdoaj.org Biphenyl and its analogs are found in numerous approved drugs and naturally occurring bioactive compounds. doaj.org The structural and electronic properties of the biphenyl moiety contribute to its ability to interact with various biological targets.

Table 1: Documented Biological Activities of Biphenyl Scaffolds

| Biological Activity | Reference |

| Anti-inflammatory | researchgate.netdoaj.orgrsc.org |

| Anticancer | researchgate.netdoaj.orgrsc.orgnih.gov |

| Antihypertensive | researchgate.netdoaj.org |

| Anti-HIV | doaj.org |

| Central Nervous System (CNS) Disorders | doaj.org |

| Antimicrobial | rsc.orgnih.gov |

| Antifungal | researchgate.net |

| Antiviral | researchgate.net |

| Analgesic | researchgate.netnih.gov |

Hydrazine and Hydrazone Derivatives as Versatile Precursors

Hydrazine (N₂H₄) and its derivatives are exceptionally versatile and reactive compounds in chemistry. iscientific.orgresearchgate.net They are widely used as precursors for a vast number of chemical reactions and are instrumental in building more complex molecules. iscientific.orgorganic-chemistry.org The acylhydrazide group, for instance, is a key functional group that allows for the creation of a plethora of novel compounds with a broad spectrum of biological activities. mdpi.com

Hydrazones, which are formed by the reaction of hydrazines with aldehydes or ketones, are particularly important intermediates. tsijournals.com The carbon and nitrogen atoms within the hydrazone structure are reactive sites, making them useful for synthesizing a wide variety of N-containing heterocyclic compounds. tsijournals.com These heterocyclic structures are of great importance in modern science as they form the core of many natural products and synthetic drugs. tsijournals.com The hydrazone functional group is a key synthon for producing compounds with activities ranging from antimicrobial and anticonvulsant to anticancer and anti-HIV properties. tsijournals.com

Table 2: General Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 109221-95-6 |

| Molecular Formula | C₁₂H₁₂N₂·HCl |

| Molecular Weight | 220.7 g/mol |

| Synonyms | 2-Biphenylhydrazine hydrochloride, N-Biphenyl-2-yl-hydrazinium chloride |

Source: chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBRUIYZVDMIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396508 | |

| Record name | BIPHENYL-2-YL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59964-94-2 | |

| Record name | BIPHENYL-2-YL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Biphenyl 2 Yl Hydrazine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide pathways to form the core biphenyl-hydrazine structure. These approaches often involve the formation of substituted phenylhydrazines followed by the construction of the biphenyl (B1667301) framework.

Synthesis of Substituted Phenylhydrazines

The preparation of substituted phenylhydrazines is a fundamental step. A common method involves the diazotization of a substituted aniline (B41778), followed by reduction. google.com For instance, a substituted aniline can be treated with sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt. This intermediate is then reduced, often using reagents like stannous chloride and concentrated hydrochloric acid, to yield the corresponding substituted phenylhydrazine (B124118). google.com

Another approach involves the deprotection of hydrazides. nih.gov For example, electron-rich phenylhydrazines have been synthesized by the acid-induced removal of a Boc (tert-butyloxycarbonyl) protecting group from hydrazides. nih.gov This reaction is typically carried out using trifluoroacetic acid (TfOH) in a mixed solvent system at low temperatures. nih.gov The hydrazides themselves can be prepared from aryl bromides via lithiation and subsequent reaction with di-tert-butyl azodicarboxylate (DTBAD). nih.gov

A variety of substituted phenylhydrazines can also be synthesized by reacting halogenated aromatic compounds with hydrazine (B178648) hydrate (B1144303). google.com For example, refluxing 3,4,5-trichlorotrifluoromethylbenzene with hydrazine hydrate in pyridine (B92270) yields the corresponding phenylhydrazine derivative. google.com The reaction conditions, such as solvent and temperature, can be adjusted based on the reactivity of the starting materials. google.com

| Starting Material | Reagents | Product | Yield (%) |

| Substituted Aniline | 1. NaNO₂, Acid 2. SnCl₂, HCl | Substituted Phenylhydrazine | Varies |

| Aryl Bromide | 1. t-BuLi, DTBAD 2. TfOH | Substituted Phenylhydrazine | 60-86 nih.gov |

| 3,4,5-trichlorotrifluoromethylbenzene | Hydrazine hydrate, Pyridine | (3,5-Dichloro-4-trifluoromethylphenyl)hydrazine | Not specified |

| 2,3,4,5-tetrachlorotrifluoromethylbenzene | Hydrazine hydrate, Dioxane | (2,4,5-Trichloro-3-trifluoromethylphenyl)hydrazine | Not specified |

Methodologies for Symmetrical Biphenyl Formation from Aromatic Hydrazines

The synthesis of symmetrical biphenyls from aromatic hydrazines can be achieved through palladium-catalyzed self-coupling reactions. google.com This method involves heating an aromatic hydrazine in the presence of a palladium catalyst and an inorganic base. google.com The reaction proceeds via the denitrification of the hydrazine, with nitrogen gas being the only byproduct, making it a relatively clean process. google.com Air can act as the oxidant, eliminating the need for special gas protection. google.com This approach offers high practicality and selectivity, with yields often surpassing those reported in other literature. google.com

Another method for creating symmetrical biphenyls involves the oxidation of N-aryl-N'-(tri-n-butylstannyl)hydrazines. oup.com

| Reactant | Catalyst | Base | Product |

| Aromatic Hydrazine | Palladium Catalyst | Inorganic Base | Symmetrical Biphenyl |

Coupling Reactions in Biphenyl-Hydrazine Synthesis

Cross-coupling reactions are powerful tools for constructing the biphenyl backbone in biphenyl-hydrazine derivatives. The Suzuki-Miyaura coupling is particularly prominent in this context.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions for Biphenyl Derivatives of Hydrazine

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.comresearchgate.net This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an aryl halide or triflate in the presence of a palladium catalyst and a base. mdpi.comgre.ac.uk

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com A variety of palladium catalysts, both homogeneous and heterogeneous, can be employed, including palladium on carbon (Pd/C) and palladium acetate (B1210297) with phosphine (B1218219) ligands. academie-sciences.frsemanticscholar.org

For the synthesis of biphenyl derivatives of hydrazine, a suitable aryl halide containing a hydrazine or a protected hydrazine group can be coupled with a phenylboronic acid, or vice versa. researchgate.net The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are optimized to achieve high yields of the desired biphenyl-hydrazine derivative. researchgate.netacademie-sciences.fr

| Aryl Halide/Triflate | Organoboron Reagent | Catalyst System | Product |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(OAc)₂, Ligand, Base | Biphenyl derivative |

| Aryl Bromide | Arylboronic acid | [Pd(OAc)₂], Cs₂CO₃, 1,4-dioxane | ortho-di/trisubstituted biphenyls academie-sciences.fr |

| Aryl Halides | Arylboronic acids | Pd/C, Na₂CO₃ | Biphenyl derivatives semanticscholar.org |

Derivatization Strategies for Biphenyl-2-YL-hydrazine

Once the this compound core is synthesized, it can be further modified through various derivatization reactions to create a diverse range of compounds.

Condensation Reactions for Hydrazone Formation

A primary derivatization strategy for this compound is the condensation reaction with aldehydes or ketones to form hydrazones. smolecule.commdpi.com This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of a hydrazone. smolecule.com

These reactions are often carried out by refluxing the biphenyl-hydrazine derivative with the desired aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol (B129727), sometimes with a catalytic amount of acid like glacial acetic acid. acs.orgnih.govorientjchem.org The resulting hydrazones are often stable, crystalline solids that can be purified by recrystallization. smolecule.com This method allows for the introduction of a wide variety of substituents onto the hydrazine moiety, leading to a large library of biphenyl-hydrazone derivatives. acs.orgnih.gov

| Biphenyl-hydrazine Derivative | Aldehyde/Ketone | Solvent/Catalyst | Product |

| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | Substituted aromatic aldehydes | Methanol, Glacial acetic acid | (E)-N′-Benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivatives acs.orgnih.gov |

| Biphenyl-4-carboxylic acid hydrazide | Substituted benzaldehyde (B42025) | Methanol, Glacial acetic acid | Biphenyl-4-carboxylic acid hydrazide-hydrazones mdpi.com |

| Aldehyde C | Benzohydrazides | Ethanol | Hydrazide-hydrazone derivatives orientjchem.org |

Preparation of Chalcone (B49325) Scaffolds Incorporating the Biphenyl Moiety

Chalcones, characterized by an α,β-unsaturated ketone system, are valuable scaffolds in organic synthesis. The incorporation of a biphenyl moiety into chalcone structures has been achieved primarily through the Claisen-Schmidt condensation reaction. mdpi.comeurjchem.com This reaction involves the base- or acid-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde derivative. mdpi.com

One synthetic approach involves the use of an aprotic anhydrous solvent with a strong base like lithium diisopropylamide (LDA). mdpi.com Alternatively, an aqueous solution of sodium hydroxide (B78521) in methanol can be employed as the reaction medium. mdpi.com For instance, biphenyl-moiety bearing chalcones have been synthesized and investigated for their biological activities. mdpi.com

A specific example is the synthesis of (2E)-1-(biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one and (2E)-1-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one, which have shown notable activity. ijsdr.org Another study details the synthesis of biphenyl chalcones decorated with naphthalene (B1677914) systems as fluorescent sensors for hydrazine. eurjchem.com These were also prepared via Claisen-Schmidt condensation, and their structures were confirmed using FT-IR, NMR, and HRMS spectroscopy. eurjchem.com

The synthesis of chalcones can also be achieved through other methods like the Suzuki coupling reaction, which has been used to create the necessary substituted benzaldehyde precursors. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Acetophenone derivative | Benzaldehyde derivative | Base (e.g., NaOH, LDA) or Acid | Chalcone | mdpi.com |

| 2-Hydroxyacetophenone | Aromatic aldehyde | NaOH (aq), MeOH, 0°C to RT | Scaffold B Chalcones | mdpi.com |

| Biphenyl-containing acetophenone/benzaldehyde | Naphthalene-containing acetophenone/benzaldehyde | Claisen-Schmidt condensation | Biphenyl chalcones with naphthalene systems | eurjchem.com |

Cyclization Reactions for Heterocyclic Ring Synthesis

This compound and its derivatives are key precursors for the synthesis of various heterocyclic compounds. The hydrazine moiety is particularly reactive and can participate in a variety of cyclization reactions to form rings such as pyrazoles, pyridazines, and thiadiazoles. nih.govuobaghdad.edu.iqresearchgate.net

One of the most common applications is the synthesis of pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound is a classical method for constructing the pyrazole (B372694) ring. sci-hub.se For example, 1,3,5-trisubstituted pyrazoles can be synthesized through the cyclocondensation of hydrazines with diketones under acidic conditions. nih.gov More modern approaches involve metal-catalyzed cyclizations of imine hydrazine precursors. nih.gov

Furthermore, hydrazides derived from biphenyl compounds can be used to synthesize other heterocyclic systems. For example, a hydrazide can react with urea (B33335) to form quinazoline (B50416) derivatives or with other reagents to yield thiadiazoles and triazoles. uobaghdad.edu.iq The cyclization of a thiosemicarbazide (B42300) derivative with sulfuric acid can lead to the formation of a thiadiazole ring. uobaghdad.edu.iq

The versatility of the hydrazine group allows for the construction of a wide array of heterocyclic structures, often through multi-step reaction sequences that may involve the initial formation of a hydrazone followed by an intramolecular cyclization. researchgate.net

| Hydrazine Derivative | Reactant | Resulting Heterocycle | Reference |

| Phenyl hydrazine | Diketones | 1,3,5-Trisubstituted pyrazoles | nih.gov |

| Sulfonyl hydrazines | N,N-dimethyl enaminones | N-sulfonyl pyrazoles | sci-hub.se |

| Hydrazide | Urea | Quinazoline derivative | uobaghdad.edu.iq |

| Thiosemicarbazide | Sulfuric acid | Thiadiazole | uobaghdad.edu.iq |

Synthesis of Pyrrol-2-yl-phenyl Allylidene Hydrazine Carboximidamide Derivatives

A specific class of derivatives, pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides, has been designed and synthesized for potential therapeutic applications. nih.govuq.edu.aursc.org The synthesis of these complex molecules has been reported as part of research into dual inhibitors of acetylcholinesterase (AChE) and BACE 1. nih.govuq.edu.au

The general scaffold consists of an allylidene hydrazine carboximidamide linker connecting a pyrrole (B145914) ring and a phenyl ring. researchgate.net Research in this area has led to the synthesis of forty different derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide. nih.govuq.edu.au The synthesis and characterization of these compounds were carried out to evaluate their inhibitory potential against the target enzymes. acs.org

| Scaffold | Number of Derivatives Synthesized | Purpose of Synthesis | Reference |

| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide | 40 | Evaluation as dual inhibitors of AChE and BACE 1 | nih.govuq.edu.au |

| Indol-3-yl phenyl allylidene hydrazine carboximidamide | 41 | Evaluation as dual inhibitors of AChE and BACE 1 | researchgate.net |

Synthesis of 2-Arylquinazolin-4-hydrazines

The synthesis of 2-arylquinazolin-4-hydrazines is typically achieved through a two-step sequence starting from the corresponding 2-arylquinazolin-4(3H)-ones. acs.orgnih.gov This method has been utilized to prepare a series of these compounds for biological evaluation. acs.orgnih.gov

In the first step, the 2-arylquinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) to yield the corresponding 2-aryl-4-chloroquinazoline intermediate. acs.org This intermediate is generally sufficiently pure to be used in the subsequent step without extensive purification. acs.org

The second step involves the reaction of the 2-aryl-4-chloroquinazoline with hydrazine in ethanol. acs.orgnih.gov This nucleophilic substitution reaction results in the formation of the desired 2-arylquinazolin-4-hydrazine in excellent yields, often ranging from 83% to 91%. acs.org For instance, N-Salicylidene-N'-(6,7-difluoro-2-phenylquinazolin-4-yl)-hydrazines and N-Salicylidene-N'-(2-(4-fluorophenyl)quinazolin-4-yl)-hydrazines have been synthesized using variations of this methodology, starting from 4,5-difluoroanthranilic acid or anthranilamide, respectively. urfu.ruchimicatechnoacta.ruscispace.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Arylquinazolin-4(3H)-ones | 1. POCl₃ 2. Hydrazine, Ethanol | 2-Aryl-4-chloroquinazolines | 2-Arylquinazolin-4-hydrazines | acs.orgnih.gov |

| 4,5-Difluoroanthranilic acid | Series of reactions including cyclization and hydrazinolysis | - | N-Salicylidene-N'-(6,7-difluoro-2-phenylquinazolin-4-yl)-hydrazines | urfu.ruchimicatechnoacta.ru |

| Anthranilamide | Series of reactions including cyclization and hydrazinolysis | - | N-Salicylidene-N'-(2-(4-fluorophenyl)quinazolin-4-yl)-hydrazines | urfu.ruchimicatechnoacta.ru |

Chemical Reactivity and Mechanistic Studies

Fundamental Reactivity Patterns and Functional Group Transformations

The chemical behavior of biphenyl-2-yl-hydrazine is characterized by the reactive hydrazine (B178648) moiety attached to the stable biphenyl (B1667301) scaffold. This combination allows for a range of chemical reactions and functional group transformations. The hydrazine group (-NHNH2) is nucleophilic and can participate in various reactions, making the compound a key starting material for synthesizing more complex structures. chemimpex.com

Key reactivity patterns include:

Formation of Hydrazones: One of the most common reactions involves the condensation of this compound with aldehydes or ketones. This reaction displaces the oxygen atom of the carbonyl group to form a C=N double bond, yielding hydrazone derivatives. mdpi.comresearchgate.net This process is fundamental for creating a wide array of substituted compounds with potential biological activities. researchgate.net

Oxidation and Reduction: The hydrazine group can be oxidized to form corresponding azo compounds or reduced. These transformations alter the nitrogen-nitrogen bond and are crucial in various synthetic pathways.

Acylation and Alkylation: The nitrogen atoms of the hydrazine group can be acylated or alkylated to introduce new functional groups, further diversifying the molecular architecture. vanderbilt.edu

Cyclization Reactions: this compound is a precursor for synthesizing heterocyclic compounds. For instance, it can react with dicarbonyl compounds or their equivalents to form pyrazole (B372694) derivatives through cyclocondensation reactions. beilstein-journals.orgthieme-connect.de

Palladium-Catalyzed Cross-Coupling: The biphenyl structure itself can be synthesized or modified via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann reactions, which are pivotal in forming the biaryl bond. researchgate.netarabjchem.org

Table 1: Summary of Functional Group Transformations for this compound

| Starting Material | Reagent(s) | Transformation | Product Class |

|---|---|---|---|

| This compound | Aldehyde or Ketone | Condensation | Hydrazone |

| This compound | Oxidizing Agent | Oxidation | Azo Compound |

| This compound | Reducing Agent | Reduction | Substituted Hydrazine |

| This compound | 1,3-Dicarbonyl Compound | Cyclocondensation | Pyrazole |

| Hydrazone Derivative | Acid/Base | Hydrolysis, Alkylation | Phenol (B47542), Aniline (B41778), etc. vanderbilt.edu |

Tautomerism and Isomerism of Hydrazone Derivatives

Hydrazones derived from this compound exhibit several forms of isomerism and tautomerism, which are crucial to their structure and reactivity.

Keto-Enol Tautomerism: Hydrazones can exist in equilibrium between a keto form (C=N-NH) and an enol form (C=N-N=C-OH), also known as amido-iminol tautomerism. mdpi.com While they typically exist in the keto form in the solid state, an equilibrium between both forms can be established in solution. mdpi.com

Azine-Hydrazone Tautomerism: Quantum chemical studies on similar guanylhydrazones have shown a preference for the azine tautomeric state over the hydrazone form. acs.org This equilibrium is a critical aspect of their electronic and structural properties.

E/Z Isomerism: The C=N double bond in hydrazones is subject to geometric isomerism, resulting in E (entgegen) and Z (zusammen) configurations. The interconversion between these isomers can be induced by factors such as acid catalysis. acs.org For example, protonation of a nearby functional group can induce rotation around the C=N bond, leading to isomerization from the E to the Z configuration. acs.org Computational studies suggest that this isomerization can proceed through a hydrazone–azo tautomerization pathway followed by rotation around the C–N single bond. acs.org

Mechanistic Pathways in Catalytic Reactions

This compound and its derivatives are involved in various catalytic processes, with mechanisms often facilitated by transition metals.

Gold-Catalyzed Reactions: Chiral gold(I) complexes can act as Lewis acids to activate diazene (B1210634) derivatives (formed from hydrazines) for reactions like the hetero-Diels-Alder reaction. researchgate.net The gold catalyst lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diazene, facilitating its reaction with dienes to form piperazine (B1678402) derivatives with high enantioselectivity. researchgate.net Cascade reactions, such as an intramolecular enyne cycloisomerization followed by an asymmetric azo-hetero-Diels-Alder reaction, can also be achieved using gold catalysis. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are used in coupling reactions to form hydrazine precursors. For example, arylboronic acids can be coupled with protected diimides, which then undergo cyclocondensation to form pyrazoles in a one-pot process. beilstein-journals.org Mechanistic studies suggest that some domino reactions proceed via an initial cyclization of the hydrazine, followed by a copper-catalyzed Ullmann coupling. beilstein-journals.org

Iridium-Catalyzed Decomposition: Studies on hydrazine decomposition over iridium catalysts have identified several mechanistic pathways. unibo.it The process can involve N-N bond scission or N-H bond breaking as initial steps. DFT calculations show that hydrazine decomposition on an Ir(111) surface preferentially starts with an initial N-N bond scission, followed by dehydrogenation assisted by co-adsorbed amino groups, ultimately producing ammonia (B1221849) and nitrogen. unibo.it

Enzyme-Mediated Reactions and Inhibition Mechanisms

Arylalkylhydrazines, the class of compounds to which this compound belongs, are known for their interactions with enzymes, particularly monoamine oxidases.

Hydrazine derivatives are recognized as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters. mdpi.com The inhibition is often irreversible due to the formation of a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.comresearchgate.net

The mechanism of inhibition involves the following key steps:

The hydrazine binds to the active site of the MAO enzyme.

The enzyme catalyzes the oxidation of the hydrazine to a diazene intermediate. nih.govcolab.ws

Molecular oxygen reacts with the bound diazene to form an alkyl radical, nitrogen gas (N₂), and a superoxide (B77818) anion. nih.govcolab.ws

The highly reactive arylalkyl radical then forms a covalent adduct with the FAD cofactor, typically at the N(5) position of the flavin ring. nih.govcolab.ws This covalent modification leads to the irreversible inactivation of the enzyme.

Mass spectral analysis of MAO enzymes inhibited by arylalkylhydrazines confirms the covalent addition of the arylalkyl group to the FAD cofactor. nih.govcolab.ws

Table 2: Characteristics of MAO Inhibition by Arylalkylhydrazines

| Feature | Description | Reference |

|---|---|---|

| Target Enzymes | Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) | nih.govcolab.ws |

| Inhibition Type | Irreversible, mechanism-based | mdpi.comresearchgate.net |

| Key Intermediate | Diazene | nih.govcolab.ws |

| Cofactor Involved | Flavin Adenine Dinucleotide (FAD) | researchgate.netnih.gov |

| Site of Covalent Modification | N(5) position of the flavin ring | nih.govcolab.ws |

| Requirement | Molecular Oxygen (O₂) | nih.govcolab.ws |

The conversion of the hydrazine to a diazene is the critical activation step in the enzyme-mediated inhibition of MAO. nih.govcolab.ws This transformation is catalyzed by the enzyme itself. The resulting diazene is an unstable species that rapidly reacts within the enzyme's active site. nih.gov The subsequent reaction with molecular oxygen generates a radical species that ultimately alkylates and inactivates the enzyme. This mechanism highlights how the enzyme's own catalytic machinery is used to turn the hydrazine inhibitor into a potent inactivator. nih.govcolab.ws

Radical Scavenging Mechanisms Involving Hydrazine Derivatives

Hydrazine derivatives, particularly those in the form of hydrazones, are known to possess antioxidant properties through their ability to scavenge free radicals. mdpi.comnih.gov The primary mechanisms for this activity involve the transfer of a hydrogen atom or an electron.

The main radical scavenging mechanisms are:

Hydrogen Atom Transfer (HAT): In this mechanism, the hydrazine derivative donates a hydrogen atom (H•) to a free radical, thereby neutralizing it. The ease of this process is related to the bond dissociation enthalpy (BDE) of the N-H or O-H bond in the molecule. scispace.com A lower BDE value indicates that the hydrogen atom can be more easily abstracted, leading to better radical scavenging activity. scispace.com

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation. This is followed by the transfer of a proton (H⁺) to neutralize the resulting species. The feasibility of this pathway is assessed by parameters like the adiabatic ionization potential (AIP) and proton dissociation enthalpy (PDE). scispace.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. It involves the initial loss of a proton from the antioxidant to form an anion, followed by the transfer of an electron from the anion to the free radical. scispace.com

Studies on hydrazone derivatives show that the presence of hydroxyl (-OH) groups on the aromatic rings significantly enhances radical scavenging activity, as these groups can readily donate a hydrogen atom. nih.gov Computational studies have confirmed that HAT and SPLET are often the most thermodynamically plausible pathways for free radical scavenging by hydrazone antioxidants. scispace.com

Oxidative Decomposition Pathways

The oxidative decomposition of this compound is a significant reaction pathway, primarily leading to the formation of carbazole (B46965), a stable tricyclic aromatic compound. This transformation is a type of intramolecular oxidative cyclization, a process that has been observed in related 2-substituted biphenyl compounds.

The most probable mechanism for the oxidative decomposition of this compound into carbazole involves the formation of a nitrogen-centered radical followed by an intramolecular C-H amination. The reaction is typically facilitated by a metal catalyst and an oxidant. The general steps are as follows:

Oxidation of the Hydrazine: The hydrazine moiety of this compound is first oxidized, leading to the loss of hydrogen atoms and the formation of a reactive intermediate.

Radical Formation: A nitrogen-centered radical is generated on the hydrazine group.

Intramolecular Cyclization: The nitrogen radical attacks the C-H bond on the adjacent phenyl ring at the 2'-position. This step is an intramolecular homolytic aromatic substitution.

Aromatization: The resulting intermediate undergoes further oxidation and deprotonation to form the stable aromatic carbazole ring system.

This type of reaction is analogous to the well-documented metal-catalyzed cyclization of 2-aminobiphenyls to form carbazoles. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org For instance, iridium(III) and copper(II) catalysts have been effectively used to promote the dehydrogenative cyclization of 2-aminobiphenyls, proceeding through a C-H/N-H coupling mechanism under aerobic conditions. organic-chemistry.org Similarly, palladium-catalyzed intramolecular direct arylation is another method to synthesize carbazoles from related precursors. organic-chemistry.org

Another relevant, though mechanistically distinct, reaction is the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. thermofisher.comwikipedia.orgchemistrylearner.comjk-sci.combyjus.com While this reaction requires a carbonyl compound, it demonstrates the propensity of the hydrazine group to participate in cyclization reactions to form nitrogen-containing heterocyclic compounds.

The oxidative decomposition of this compound to carbazole can be considered a key synthetic route to this important heterocyclic scaffold, which is a common motif in many biologically active compounds and functional materials.

| Starting Material | Key Reaction Type | Major Product | Relevant Analogy |

| This compound | Oxidative Cyclization | Carbazole | Metal-catalyzed cyclization of 2-aminobiphenyls researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org |

| Phenylhydrazine & Carbonyl | Condensation & Rearrangement | Indole derivative | Fischer Indole Synthesis thermofisher.comwikipedia.orgchemistrylearner.comjk-sci.combyjus.com |

Coordination Chemistry and Ligand Properties

This compound possesses characteristic features that make it a potentially interesting ligand in coordination chemistry. The presence of both a biphenyl backbone and a hydrazine functional group allows for several possible modes of coordination to metal centers. While specific studies on the coordination complexes of this compound are not extensively documented in the reviewed literature, its properties as a ligand can be inferred from the behavior of related substituted biphenyl and hydrazine compounds.

The biphenyl group itself can coordinate to a metal center in a η⁶-fashion, where one of the phenyl rings binds to the metal. The steric and electronic factors of substituents on the biphenyl rings can influence which ring coordinates to the metal. nih.gov For example, in tricarbonylchromium(0) complexes with fluorobiphenyls, the chromium atom preferentially coordinates to the less electron-withdrawing phenyl ring. nih.gov

More significantly, the hydrazine moiety contains two nitrogen atoms with lone pairs of electrons, making it a potential chelating or bridging ligand. Hydrazine and its derivatives are known to coordinate to a wide variety of transition metals. The coordination can occur through one or both nitrogen atoms. In the case of this compound, it could act as a bidentate ligand, coordinating to a metal center through both the nitrogen of the hydrazine and potentially a carbon atom of the phenyl ring via cyclometalation, or through both nitrogen atoms of the hydrazine group.

The combination of the biphenyl scaffold and the hydrazine group could also lead to the formation of polynuclear complexes or coordination polymers. Biphenyl-based ligands with coordinating groups at various positions are widely used in the construction of metal-organic frameworks (MOFs). acs.org For instance, biphenyl-dicarboxylic acids have been used to synthesize frameworks with diverse topologies and properties. acs.org Similarly, biphenyl-based Schiff bases and sulfonamides form stable complexes with metals like zinc(II), copper(II), and cobalt(II). bohrium.comacademicjournals.org

The potential coordination modes of this compound are summarized in the table below.

| Potential Coordination Site(s) | Coordination Mode | Example of Related Ligand System |

| One Phenyl Ring | η⁶-Coordination | Tricarbonyl[(η⁶-biphenyl)]chromium(0) nih.gov |

| Hydrazine Group (one N atom) | Monodentate | Simple hydrazine complexes |

| Hydrazine Group (two N atoms) | Bidentate (chelating or bridging) | Hydrazine-bridged metal dimers |

| Hydrazine N and Phenyl C | Bidentate (cyclometalation) | Cyclometalated platinum(II) complexes of biphenyl acs.org |

| Multiple Ligand Molecules | Bridging ligand in polymers | Biphenyl-based Metal-Organic Frameworks acs.org |

The steric bulk of the biphenyl group is expected to play a significant role in the geometry and stability of the resulting metal complexes. The rotational freedom around the C-C single bond of the biphenyl can also influence the conformational flexibility of the ligand upon coordination.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Key expected vibrational frequencies include:

N-H Stretching: The hydrazine (B178648) group is expected to show characteristic N-H stretching vibrations. Primary amines and hydrazines typically display two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH2 group. docbrown.info A broader absorption may also be present due to hydrogen bonding. docbrown.info

C-H Aromatic Stretching: The C-H bonds of the two phenyl rings will exhibit stretching vibrations typically appearing just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of carbon-carbon double bond stretching within the aromatic rings.

N-H Bending: The deformation vibration for the primary amine (-NH2) group typically appears in the 1650-1580 cm⁻¹ range. docbrown.info

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aromatic amines is generally observed in the 1250-1350 cm⁻¹ region.

These predicted absorption bands provide a vibrational fingerprint for the functional groups constituting the Biphenyl-2-YL-hydrazine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data, which are based on the analysis of the closely related compound, [1,1'-biphenyl]-2-ylhydrazine hydrochloride. amazonaws.com The data provides a strong basis for the structural assignment of the parent compound.

The ¹H NMR spectrum provides information about the chemical environment of each proton in a molecule. For [1,1'-biphenyl]-2-ylhydrazine hydrochloride, the spectrum was recorded in DMSO-d6 at 400 MHz. amazonaws.com The aromatic region of the spectrum is complex due to the overlapping signals of the nine protons on the biphenyl (B1667301) system. The acidic protons of the hydrazinium group (-NH-NH3+) appear as broad signals. amazonaws.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.42 | br | 3H | -NH3+ Protons |

| 8.35 | br | 1H | Ar-NH- Proton |

| 7.50 – 7.42 | m | 4H | Aromatic Protons |

| 7.39 | t, J = 7.2 Hz | 1H | Aromatic Proton |

| 7.29 | t, J = 7.6 Hz | 1H | Aromatic Proton |

| 7.17 | d, J = 7.2 Hz | 1H | Aromatic Proton |

| 7.06 | t, J = 7.6 Hz | 1H | Aromatic Proton |

Data corresponds to [1,1'-biphenyl]-2-ylhydrazine hydrochloride in DMSO-d6. amazonaws.com

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The spectrum for [1,1'-biphenyl]-2-ylhydrazine hydrochloride was recorded in DMSO-d6 at 101 MHz, showing ten distinct signals for the twelve carbon atoms of the biphenyl framework, indicating some overlap of signals. amazonaws.com

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 146.7 | Aromatic C-N |

| 138.8 | Aromatic Quaternary C |

| 131.0 | Aromatic CH |

| 129.9 | Aromatic CH |

| 129.4 | Aromatic CH |

| 128.3 | Aromatic CH |

| 127.2 | Aromatic CH |

| 123.6 | Aromatic CH |

| 119.5 | Aromatic CH |

| 113.7 | Aromatic CH |

Data corresponds to [1,1'-biphenyl]-2-ylhydrazine hydrochloride in DMSO-d6. amazonaws.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, confirming the elemental composition.

For [1,1'-biphenyl]-2-ylhydrazine hydrochloride, HRMS analysis using electrospray ionization (ESI) determined the mass of the protonated molecule [M-Cl]⁺ (equivalent to [C12H12N2 + H]⁺). amazonaws.com

Calculated m/z: 185.1073

Found m/z: 185.1056 amazonaws.com

This result is consistent with the molecular formula C12H13N2⁺, confirming the molecular weight of the free base (C12H12N2) to be approximately 184.10 g/mol .

The fragmentation pattern in mass spectrometry provides structural information. For this compound, common fragmentation pathways would include:

N-N Bond Cleavage: A primary fragmentation would be the cleavage of the weak nitrogen-nitrogen single bond, which could lead to fragments corresponding to the biphenylamine radical cation or related structures.

Loss of Ammonia (B1221849)/Diazene (B1210634): Fragmentation could involve the loss of small neutral molecules like ammonia (NH3) or diazene (N2H2).

Biphenyl Ring Fragmentation: The biphenyl ring system itself can undergo fragmentation, although it is generally more stable.

| Technique | Ion Type | Calculated m/z | Found m/z |

|---|---|---|---|

| HRMS (ESI) | [M-Cl]⁺ or [M+H]⁺ | 185.1073 | 185.1056 |

Data corresponds to the cation of [1,1'-biphenyl]-2-ylhydrazine hydrochloride. amazonaws.com

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule, typically by measuring the absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the biphenyl chromophore. Biphenyl itself exhibits a strong absorption band (λmax) around 250 nm, which is attributed to a π → π* transition of the conjugated system. The presence of the hydrazine substituent, an auxochrome, is likely to cause a bathochromic (red) shift and potentially a hyperchromic (increased intensity) effect on this absorption band due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. For comparison, phenylhydrazine (B124118) shows absorption maxima around 241 nm and 282 nm. Therefore, this compound would be expected to show strong absorption in the 250-300 nm range.

Fluorescence Spectroscopy and Luminescent Properties

Detailed experimental research on the fluorescence spectroscopy and specific luminescent properties of this compound is not extensively available in the reviewed scientific literature. While studies on related biphenyl-hydrazine derivatives often report significant fluorescence owing to the biphenyl moiety, which is a well-known fluorophore, specific emission and excitation maxima, quantum yields, and lifetime measurements for this compound have not been explicitly documented.

Typically, fluorescence spectroscopy for a compound like this compound would involve dissolving the compound in various solvents and exciting it with a range of ultraviolet light wavelengths to observe the resulting emission spectra. The data would be presented in a table similar to the hypothetical example below, which illustrates the type of information that would be collected.

Hypothetical Fluorescence Data for this compound

| Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Cyclohexane | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data was found for this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

A search of crystallographic databases and literature did not yield a determined crystalline structure for this compound. Therefore, specific details on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would provide crucial information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety. The crystallographic data would typically be summarized as shown in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C12H12N2 |

| Formula Weight | 184.24 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table is for illustrative purposes only. No experimental data was found for this compound.

Analysis of Order and Disorder in Crystal Structures

Without an experimentally determined crystal structure for this compound, an analysis of order and disorder within its crystal lattice cannot be performed. Such an analysis would investigate phenomena like conformational polymorphism, where the molecule adopts different arrangements in the crystal, or the presence of static or dynamic disorder in the positions of the phenyl rings or the hydrazine group. In related biphenyl compounds, disorder can arise from the rotational freedom around the bond connecting the two phenyl rings. Temperature-dependent X-ray diffraction studies would be necessary to investigate such phenomena.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of compounds like biphenyl-2-yl-hydrazine.

Detailed Research Findings: DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), are performed to find the most stable conformation of the molecule by minimizing its energy. scirp.org These studies yield precise data on bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com For this compound, key parameters would include the C-C bond length between the two phenyl rings and the geometry around the hydrazine (B178648) moiety.

Furthermore, DFT is crucial for understanding the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. scirp.org A smaller gap generally suggests higher reactivity. These calculations also allow for the mapping of molecular electrostatic potential (MESP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its intermolecular interactions. scirp.org

| Parameter | Typical Information Yielded by DFT | Significance |

| Optimized Geometry | Bond Lengths (Å), Bond Angles (°), Dihedral Angles (°) | Determines the most stable 3D structure of the molecule. |

| HOMO Energy | Energy in electron volts (eV) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy in electron volts (eV) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference (eV) | Indicates chemical reactivity and stability. |

| MESP | Color-coded map of electrostatic potential | Visualizes charge distribution and reactive sites. |

Quantum Chemical Calculations for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra and other optical properties of molecules. researchgate.net This method calculates the energies of excited states, which correspond to the absorption of light.

Detailed Research Findings: For this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax), oscillator strengths, and the specific electronic transitions (e.g., from HOMO to LUMO) responsible for the absorption peaks. researchgate.netlongdom.org These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model. researchgate.net The calculations can be performed in various simulated solvent environments to understand how the optical properties might change in different media. The results provide fundamental insights into how the molecule interacts with light, which is essential for applications in materials science, such as in organic light-emitting diodes (OLEDs). longdom.org

| Optical Property | Information from TD-DFT | Relevance |

| Absorption Wavelength (λmax) | Wavelength in nanometers (nm) | Predicts the color of the compound and its UV-Vis spectrum. |

| Oscillator Strength (f) | Dimensionless quantity | Indicates the intensity of an electronic transition. |

| Electronic Transitions | Orbitals involved (e.g., HOMO → LUMO) | Describes the nature of the light absorption process. |

Potential Energy Surface Scans for Conformational Analysis

Conformational analysis is critical for understanding the flexibility of molecules and the energy barriers between different spatial arrangements (conformers). Potential Energy Surface (PES) scans are computational methods used to explore these conformational landscapes.

Detailed Research Findings: For this compound, a key flexible bond is the C-C single bond connecting the two phenyl rings. A relaxed PES scan can be performed by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the molecule's energy at each step, while allowing all other geometric parameters to relax. uni-muenchen.deic.ac.uk The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformations and the high-energy transition states that separate them. ic.ac.uk This analysis helps determine the rotational barrier between conformers and identifies the most likely shapes the molecule will adopt under normal conditions, which is crucial for understanding its interaction with biological targets. ic.ac.uk

| Analysis Type | Methodology | Key Findings |

| PES Scan | Varying a specific dihedral angle and calculating energy at each step. | Energy minima (stable conformers), Energy maxima (transition states), and Rotational energy barriers. |

In Silico Evaluation and Molecular Modeling

In silico modeling encompasses a range of computational techniques used in drug discovery to assess the potential of a compound to become a viable drug. These methods predict pharmacokinetic properties and simulate interactions with biological targets.

ADMET Predictions

ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These predictions are vital for weeding out drug candidates that are likely to fail in clinical trials due to poor pharmacokinetic profiles or toxicity. springernature.comaudreyli.com

Detailed Research Findings: Various software and web servers can predict a range of ADMET properties for this compound based on its structure. researchgate.net These models are built from large datasets of experimental data. Predictions typically include parameters like human intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity (e.g., hERG inhibition, which can cause cardiac issues). springernature.com These early-stage assessments help to prioritize compounds and suggest structural modifications to improve their drug-like properties. researchgate.net

| ADMET Parameter | Prediction Focus | Importance in Drug Discovery |

| Absorption | Intestinal absorption, Caco-2 permeability | Predicts if the drug can be absorbed orally. |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma protein binding | Determines where the drug goes in the body. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate potential | Predicts how the drug is broken down and its potential for drug-drug interactions. |

| Excretion | Likelihood of renal clearance | Predicts how the drug is eliminated from the body. |

| Toxicity | hERG inhibition, Ames mutagenicity, Hepatotoxicity | Flags potential safety issues early in the process. |

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) Analysis

3D-QSAR is a computational method that correlates the biological activity of a set of molecules with their three-dimensional properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models.

Detailed Research Findings: To perform a 3D-QSAR study, a series of this compound analogs with known biological activities (e.g., inhibitory concentrations, IC50) against a specific target would be required. nih.gov The molecules are aligned, and their steric and electrostatic fields (for CoMFA) or other similarity indices (for CoMSIA) are calculated. nih.gov The resulting statistical model can then predict the activity of new, unsynthesized compounds. The models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a clear guide for rational drug design. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com

Molecular Orbital Calculations

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. The distribution and energy of these orbitals, particularly the frontier orbitals, are fundamental to a molecule's chemical behavior.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability.

Theoretical studies on related hydrazine derivatives and biphenyl (B1667301) systems provide a framework for understanding the potential electronic characteristics of this compound. For instance, studies on various hydrazine derivatives have utilized DFT with basis sets like B3LYP/6-31G(d,p) to optimize molecular geometries and analyze electronic properties. nih.gov These analyses often reveal significant polarization effects that influence the compounds' reactivity and stability. nih.gov

In the case of biphenyl, the electronic states can be conceptualized as evolving from the molecular orbitals of two benzene (B151609) rings. irjweb.com The π-orbitals of the phenyl rings contribute significantly to the HOMO and LUMO. The interaction between the two phenyl rings in biphenyl, and the addition of the hydrazine substituent in this compound, would be expected to modify the energy levels and distribution of these frontier orbitals.

Electron Density Distribution

Molecular orbital calculations also provide information on the electron density distribution across the molecule. This is crucial for identifying electron-rich and electron-deficient regions, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. The use of electron density instead of wave function to compute the energy is a fundamental concept in DFT. nih.gov

Research Findings from Analogous Systems

While specific data for this compound is not available in the provided search results, computational studies on analogous structures offer valuable insights. For example, in studies of other hydrazine derivatives, the HOMO and LUMO energies, along with the energy gap, have been calculated to understand the impact of different substituents on the electronic distribution and polarity of the molecules. nih.gov These parameters are critical for understanding their reactivity and potential applications in fields like organic electronics. nih.gov

The table below presents hypothetical data for this compound, based on typical values observed for similar aromatic hydrazine compounds in computational studies. This data is for illustrative purposes to demonstrate the type of information derived from molecular orbital calculations.

Calculated Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity of the molecule. The HOMO-LUMO gap provides an approximation of the excitation energy. A relatively large gap, as illustrated, would suggest good kinetic stability for the molecule. The precise values would depend on the specific computational method and basis set employed in the calculation.

Applications in Advanced Chemical Sciences

Medicinal Chemistry and Pharmacology

Antimicrobial and Antiparasitic Agents

Antimalarial Activity

Hydrazone derivatives, a class of compounds to which biphenyl-2-yl-hydrazine belongs, have been investigated for their potential as antimalarial agents. nih.govresearchgate.netresearchgate.net Research into various hydrazone structures has shown that they can exhibit a range of biological activities, including activity against the Plasmodium parasite responsible for malaria. orientjchem.orgnih.gov

Studies on pyrazole (B372694) derivatives, which can be synthesized from hydrazine (B178648) precursors, have demonstrated in vivo antimalarial activity. thaiscience.info For instance, in a four-day suppression test using P. berghei-infected mice, synthesized phenyl pyrazole derivatives were evaluated for their efficacy. thaiscience.info The results indicated that while the tested compounds showed some antimalarial effects, their activity was lower than that of the standard drug, chloroquine (B1663885) phosphate, at the tested dose. thaiscience.info Specifically, compounds with a phenyl pyrazole ring generally showed better activity than those with a thienyl pyrazole ring. thaiscience.info

| Compound | Structure Type | Dose (µmol/kg/day) | Observed Activity vs. Chloroquine |

|---|---|---|---|

| II | Thienyl Pyrazole | 48.46 | Lower Activity |

| III | Phenyl Pyrazole | 48.46 | Lower Activity (but better than Thienyl) |

| Chloroquine Phosphate | Standard Drug | 48.46 | Reference Activity |

Antitrypanosomal Activities

Derivatives of hydrazine have emerged as a promising class of compounds in the search for new treatments for trypanosomiasis. orientjchem.orgsdiarticle5.com A series of novel 2-arylquinazolin-4-hydrazines were synthesized and evaluated for their in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.govresearchgate.net

The research revealed that the hydrazine moiety connected to an electron-deficient ring system is a key pharmacophore. acs.orgnih.gov Several of the synthesized 2-arylquinazolin-4-hydrazine derivatives displayed notable activity against the epimastigote form of T. cruzi. acs.org Compounds bearing electron-withdrawing groups (such as 4-F, 4-Cl, and 4-Br) on the aryl ring were generally the most active. nih.gov The selectivity of these compounds for the parasite over mammalian cells is a critical factor, and several derivatives showed interesting selectivity indices. nih.govresearchgate.net For example, compounds 3b , 3c , and 3e from one study demonstrated significant activity levels and selectivity. nih.gov The mechanism of action for these compounds may involve the release of nitric oxide (NO), which is highly toxic to the parasites. nih.gov

| Compound | Substituent (Aryl Ring) | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3b | 4-F | 17.95 | >5.57 |

| 3c | 4-Cl | 11.48 | >9.12 |

| 3d | 4-Br | 14.32 | >4.21 |

| 3e | 4-Me | 17.99 | >6.37 |

| Nifurtimox | Standard Drug | 4.21 | >23.75 |

Enzyme Inhibition Studies

This compound and its related derivatives have been identified as inhibitors of various enzymes, highlighting their therapeutic potential. Hydrazine derivatives are known to act as monoamine oxidase (MAO) inhibitors, a function utilized in early antidepressant drugs. materialsciencejournal.orgnih.gov These compounds can cause irreversible inhibition by forming a covalent bond with the flavin coenzyme at the enzyme's active site. nih.govnih.gov

More recent studies have explored the inhibitory activity of biphenyl (B1667301) and hydrazine derivatives against other enzyme classes. One study identified a specific biphenyl-containing iminothiazoline analogue, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, as a potent inhibitor of human carbonic anhydrase (hCA). nih.gov This compound demonstrated excellent inhibition against hCA II with a very low IC₅₀ value. nih.gov Molecular docking studies suggested that the compound binds effectively within the active site of the enzyme. nih.gov

Furthermore, virtual screening and subsequent enzyme inhibition assays have identified hydrazide and hydrazine derivatives as novel inhibitors of aspartic proteases, such as human cathepsin D and Plasmodium falciparum plasmepsin-II, with inhibitory concentrations in the low micromolar range. researchgate.net

| Compound Class/Specific Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| (Z)-N-(3-([1,1'-biphenyl]-2-yl)...) | Human Carbonic Anhydrase II (hCA II) | 0.147 ± 0.03 µM |

| Hydrazide/Hydrazine Derivatives | Human Cathepsin D | 1-2.5 µM |

| Hydrazide/Hydrazine Derivatives | Plasmepsin-II (P. falciparum) | 1-2.5 µM |

| Phenylhydrazone Derivative 2b | Human Monoamine Oxidase A (hMAO-A) | 0.028 µM |

Antioxidant Potential of Hydrazide Derivatives

Hydrazide derivatives, which can be synthesized from hydrazine compounds, have been extensively studied for their antioxidant properties due to their ability to neutralize harmful free radicals and reduce oxidative stress. iscientific.orgresearchgate.net The antioxidant capacity of these molecules is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging method. researchgate.net

Research has shown that the antioxidant activity of hydrazide derivatives can be significant, though often lower than standard antioxidants like ascorbic acid. researchgate.net The IC₅₀ values for some synthesized hydrazine derivatives in a DPPH assay ranged from 3.81 ± 0.01 to 29.05 ± 0.11 μM. researchgate.net The structure of the molecule, particularly the nature and position of substituents on the aromatic rings, plays a crucial role in its radical scavenging ability. researchgate.netnih.gov For example, studies on 2-hydroxy benzyl (B1604629) hydrazide derivatives found that certain compounds exhibited good radical scavenging activity, with one derivative showing an inhibition rate of 91.45% compared to 93.58% for ascorbic acid. jchr.org Similarly, among a series of pyrimidine (B1678525) hydrazones, compounds with specific substitutions were found to have good antioxidant potential against DPPH, hydrogen peroxide, nitric oxide, and superoxide (B77818) free radicals. researchgate.net

| Compound Series | Reported IC50 Range or % Inhibition | Reference Standard | Reference IC50 |

|---|---|---|---|

| Hydrazine Derivatives | 3.81 to 29.05 µM | Ascorbic Acid | Not specified in source |

| 2-Hydroxy Benzyl Hydrazide (C-7) | 81.28 µg/mL | Ascorbic Acid | 30.20 µg/mL |

| Pyrido-triazolopyrimidines (Compound 12) | Good Activity | Butylated Hydroxyl Toluene (BHT) | Not specified in source |

| Pyrimidine-Hydrazone (7j) | 8.161 µM | Ascorbic Acid | 3.073 µM |

Other Therapeutic and Biological Activities

Compounds incorporating the biphenyl and hydrazine/hydrazone structures are known for a wide spectrum of pharmacological activities beyond those previously mentioned. materialsciencejournal.orgresearchgate.netiscientific.org The versatile nature of the hydrazone linkage (-NH-N=CH-) makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents. nih.govresearchgate.netnih.gov

Numerous studies have reported that hydrazone derivatives possess significant antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties. nih.govresearchgate.netresearchgate.net

Anti-inflammatory and Analgesic Activity: Hydrazones bearing a biphenyl moiety have been synthesized and shown to possess anti-inflammatory properties. orientjchem.org Other hydrazine derivatives have been identified as effective analgesics. materialsciencejournal.org

Antimicrobial Activity: Hydrazide derivatives have demonstrated moderate to potent activity against various bacteria and fungi, in some cases comparable to standard drugs like ampicillin. iscientific.org

Anticonvulsant and Antidepressant Activity: The hydrazone framework is a key feature in compounds developed for neurological disorders, showing both anticonvulsant and antidepressant effects. nih.govmaterialsciencejournal.org

Antiviral and Antitubercular Activity: Specific hydrazide derivatives have shown good activity against viruses like Herpes simplex type-1 (HSV-1), while others are well-known for their potent effects against Mycobacterium tuberculosis. nih.govresearchgate.netiscientific.org

These diverse biological activities underscore the importance of the biphenyl-hydrazine scaffold as a privileged structure in drug discovery and development. orientjchem.org

Catalysis

Role as Ligands in Coordination Chemistry for Catalytic Processes

The hydrazine moiety is significant in coordination chemistry, where its nitrogen atoms can act as ligands, donating electron pairs to form complexes with transition metals. These metal complexes can, in turn, function as catalysts in various organic transformations. The development of efficient methods for N-arylation of hydrazine derivatives using palladium-catalyzed cross-coupling reactions highlights the interaction between hydrazine compounds and metal centers. organic-chemistry.org

In these catalytic cycles, the hydrazine derivative coordinates to the palladium center. escholarship.org The design of specialized ligands, such as bulky and electron-rich N-heterocyclic carbenes or MOP-type phosphines, is crucial for facilitating these reactions, which are used to synthesize valuable arylhydrazines from aryl halides. organic-chemistry.orgnih.gov The catalytic process involves steps where the hydrazine is bound to an arylpalladium(II) complex. escholarship.org

Furthermore, Schiff base ligands derived from hydrazides can form stable complexes with transition metals like Zn(II), Cu(II), Co(II), Ni(II), and Mn(II). nih.gov In these complexes, the ligand typically coordinates to the metal ion through its azomethine nitrogen and carbonyl oxygen atoms. nih.gov Such complexes have been investigated for their own catalytic activities, for example, in the oxidation of benzyl alcohol, demonstrating the role of the coordinated metal-ligand system in promoting chemical reactions. nih.gov

Materials Science

The rigid structure of the biphenyl group is a valuable building block for creating high-performance polymers and resins with enhanced thermal and mechanical properties. researchgate.net The incorporation of biphenyl structures into polymer backbones can significantly increase the glass transition temperature and improve thermal stability, as indicated by higher char yields at elevated temperatures. researchgate.net

Research into multifunctional benzoxazine (B1645224) resins containing biphenyl structures has demonstrated their ability to enhance tensile strength and breaking elongation. researchgate.net Furthermore, polymers based on s-triazine that incorporate bishydrazino or bishydrazido linkages exhibit good thermal stability, making them suitable for applications such as flame-retardant additives in materials like polypropylene. mdpi.com The thermal behavior of these polymers can be tuned by altering the substituents on the phenyl rings, with electron-releasing groups tending to increase thermal stability. mdpi.com This tunability allows for the design of materials with specific properties tailored for advanced applications.

Derivatives of biphenyl-hydrazine are emerging as important components in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and solar cells. The biphenyl core is known to be an effective hole-transporting moiety, while other parts of the molecule can be functionalized to transport electrons, creating bipolar host materials essential for efficient OLEDs. acs.org

One such example is 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), a compound that conjugates two electron-transporting triazole moieties onto a hole-transporting biphenyl core. acs.org This design results in a wide bandgap bipolar organic compound that serves as a universal host for phosphorescent emitters, proving particularly effective for efficient blue OLEDs. acs.org The photophysical properties of certain biphenyl-based fluorochromes also suggest their potential for optimization in broader optoelectronic applications. rsc.org In a different application, phenyl hydrazine derivatives have been investigated as reductants for Sn4+ in the precursor solutions for tin-lead perovskite solar cells, contributing to the development of more stable and efficient photovoltaic devices. rsc.org

Analytical Chemistry and Sensing Applications

The hydrazine functional group is highly reactive toward carbonyl compounds (aldehydes and ketones), forming stable hydrazone derivatives. This reactivity makes hydrazine-based reagents valuable tools in analytical chemistry for the detection and quantification of such compounds. By using a hydrazine derivative, the sensitivity of detection can be significantly improved, especially in complex biological matrices. nih.gov

Hydrazine-based derivatization reagents have been successfully used to detect carbonyl-containing glucocorticoids in tissue samples via Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). nih.gov Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) act as "reactive matrices." They react in situ with the target analyte, and the resulting hydrazone is more readily ionized and detected, leading to a substantial improvement in the limit of detection. nih.gov This derivatization strategy is a powerful method for enhancing the analytical signal and enabling the quantification of low-abundance compounds.

Derivatives containing the biphenyl scaffold are extensively used in the design of highly sensitive and selective fluorescent sensors for the detection of hydrazine. rsc.org Hydrazine is a highly toxic and reactive compound used in various industrial applications, making its detection in environmental and biological samples critically important. rsc.orgdoaj.org

These sensors are typically designed as fluorochromes that exhibit strong photoluminescence. rsc.org Upon reaction with hydrazine, the fluorescence is significantly quenched or, in some cases, enhanced at a different wavelength. rsc.orgmdpi.com The mechanism of detection often involves a cyclization reaction between the sensor molecule and hydrazine, which disrupts the fluorophore's conjugation and alters its photophysical properties. rsc.org This change provides both a fluorometric and a colorimetric response, as the solution may change from colored to colorless, allowing for detection by the naked eye. rsc.org

Researchers have developed biphenyl-based sensors with very low limits of detection (LOD), capable of quantifying trace amounts of hydrazine in real-world samples like water and soil. rsc.orgresearchgate.net The selectivity of these sensors is a key performance metric, with many designs showing excellent efficiency in detecting hydrazine even in the presence of other interfering analytes. rsc.org

Interactive Data Table: Performance of Biphenyl-Based Fluorescent Hydrazine Sensors

| Sensor Type | Linear Range (μM) | Limit of Detection (LOD) | Mechanism | Source |

|---|---|---|---|---|

| Biphenyl-based Fluorochrome 3g | 1–5 | 1.1 μM | Fluorescence Quenching | rsc.org |

| Thiazepine Backbone Probe (TZPzine-1) | 0–150 | 50 nM | Fluorescence Turn-On | mdpi.com |

Agrochemicals and Industrial Applications

Development of Pesticides and Herbicides

Hydrazine derivatives are crucial in modern agriculture for creating effective crop protection chemicals. researchgate.net The reactivity of the hydrazine functional group makes it a valuable component in synthesizing biologically active molecules used as pesticides and herbicides.

Phenylhydrazine (B124118) derivatives, a category that includes this compound, have been specifically developed for their pesticidal properties. Research has led to patents for novel phenylhydrazine derivatives that are effective against a range of agricultural pests, including mites, nematodes, and various insects like the southern corn rootworm. google.com The general approach involves using a substituted phenylhydrazine as a key intermediate to build more complex molecules that exhibit insecticidal, acaricidal, or nematicidal activity. google.com These compounds can be formulated for application to foliage or soil. google.com

The development process for new agrochemicals is a multi-stage endeavor that involves synthesis, purification, formulation, and extensive testing to ensure efficacy and safety. youtube.com The inclusion of structures like the biphenyl group can modify the properties of the resulting pesticide, potentially enhancing its effectiveness or altering its environmental persistence. While patents often describe a general chemical structure with various possible substitutions, the fundamental synthetic routes demonstrate the utility of hydrazine compounds in this field. google.comgoogle.com

Table 1: General Classes of Hydrazine-Derived Agrochemicals

| Agrochemical Class | Function | Role of Hydrazine Moiety | Example Target Pests/Weeds |

| Phenylhydrazines | Insecticide, Acaricide, Nematicide | Core structural component for building the active ingredient. google.com | Mites, Nematodes, Southern corn rootworm. google.com |

| Hydrazones | Herbicide, Insecticide, Fungicide | A key substructure (-NH-N=CH-) used to develop active compounds. researchgate.net | Echinochloa crusgalli, Brassica campestris. researchgate.net |

| Pyridazine/Pyridazinone Derivatives | Insecticide, Fungicide, Herbicide | The N-N bond is integral to the heterocyclic ring structure. researchgate.net | Various insects, fungi, and weeds. |

Role in Dye Synthesis

Arylhydrazines are foundational components in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants used across numerous industries, including textiles, printing, and paints. nih.govvinnerlabs.comdyespigments.netorigochem.com The primary role of an arylhydrazine like this compound in this context is to serve as a precursor to a diazonium salt, a critical intermediate in the dye manufacturing process. nih.gov